N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide is a synthetic compound that features a complex structure with a naphthalene core, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene core and introduce the carboxamide group through a series of reactions involving acylation and amidation. The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine as a nucleophile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide involves its interaction with molecular targets in biological systems. The piperidine ring and naphthalene core may allow the compound to bind to specific receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives and piperidine-containing molecules. Examples include:
- N-(piperidine-4-yl)benzamide
- 2-(4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both a naphthalene core and a piperidine ring provides a distinct chemical profile, potentially leading to unique biological and chemical properties .
Properties
Molecular Formula |
C25H28N2O |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H28N2O/c1-19-12-14-21(15-13-19)24(27-16-5-2-6-17-27)18-26-25(28)23-11-7-9-20-8-3-4-10-22(20)23/h3-4,7-15,24H,2,5-6,16-18H2,1H3,(H,26,28) |
InChI Key |
IKFNLIZJLAVCND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.